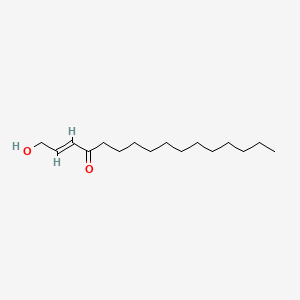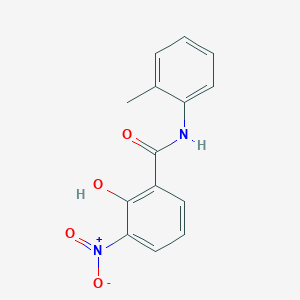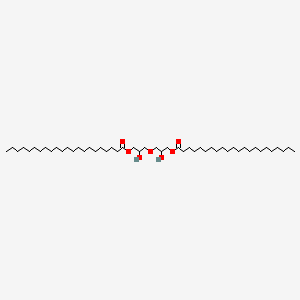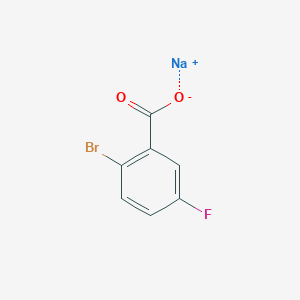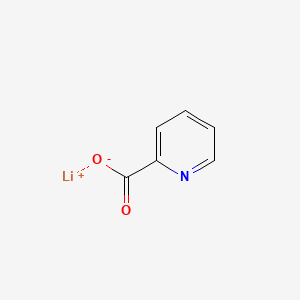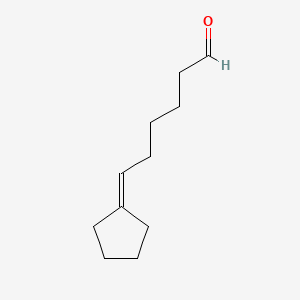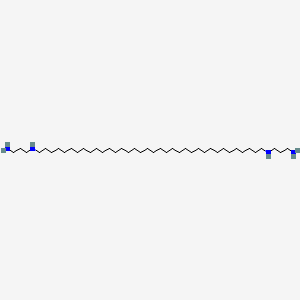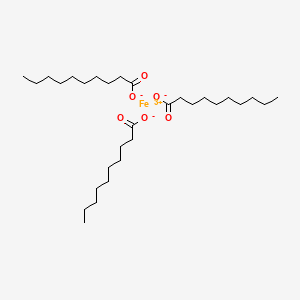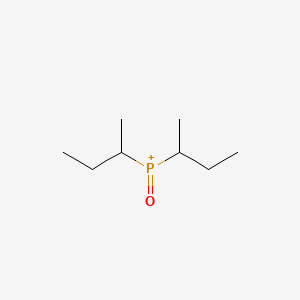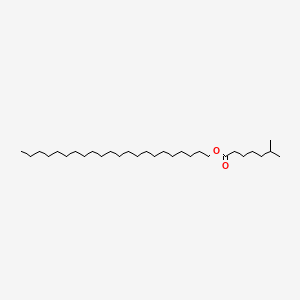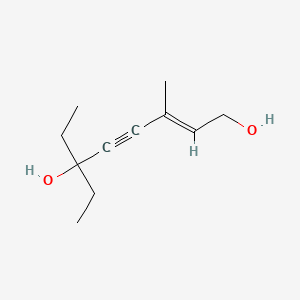
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is an organic compound with the molecular formula C11H18O2 It is characterized by the presence of both an alkyne and an alkene functional group, along with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route for 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves the alkylation of 2-hexene with iodoethane in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the alkyne and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar alkylation and functional group introduction techniques. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions involving hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Ethyl-3-methyloct-6-en-1-ol: Similar structure but lacks the alkyne group.
6-Ethyl-3-methyloct-2-en-4-yne-1-ol: Similar structure but has only one hydroxyl group.
Uniqueness
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol is unique due to the presence of both alkyne and alkene functional groups along with two hydroxyl groups.
Eigenschaften
CAS-Nummer |
84282-46-2 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
(E)-6-ethyl-3-methyloct-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C11H18O2/c1-4-11(13,5-2)8-6-10(3)7-9-12/h7,12-13H,4-5,9H2,1-3H3/b10-7+ |
InChI-Schlüssel |
OVHYGGOAWKXJLR-JXMROGBWSA-N |
Isomerische SMILES |
CCC(CC)(C#C/C(=C/CO)/C)O |
Kanonische SMILES |
CCC(CC)(C#CC(=CCO)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


